N-(3-aminophenyl)butanamide
Overview
Description
N-(3-aminophenyl)butanamide is an organic compound with the molecular formula C10H14N2O It is a derivative of butanamide, where the amide nitrogen is substituted with a 3-aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-aminophenyl)butanamide can be synthesized through several methods. One common synthetic route involves the reduction of N-(3-nitrophenyl)butanamide. This reduction can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) under mild conditions .
Another method involves the direct amidation of 3-aminobenzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalytic hydrogenation and direct amidation are commonly used due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-aminophenyl)butanamide undergoes various chemical reactions, primarily involving the amine and amide functional groups. Some of the key reactions include:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in N-(3-nitrophenyl)butanamide can be reduced to an amine using hydrogen gas and a metal catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as N-alkyl or N-acyl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, triethylamine (TEA)
Major Products Formed
Oxidation: Nitroso and nitro derivatives
Reduction: this compound from N-(3-nitrophenyl)butanamide
Substitution: N-alkyl and N-acyl derivatives
Scientific Research Applications
N-(3-aminophenyl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)butanamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function .
In medicinal chemistry, the compound’s mechanism of action is often related to its ability to inhibit specific enzymes or modulate receptor activity. For example, its derivatives may act as enzyme inhibitors by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
N-(3-aminophenyl)butanamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-aminophenyl)butanamide: Similar structure but with the amine group in the para position.
N-(3-aminophenyl)acetamide: Shorter carbon chain in the amide group.
N-(3-aminophenyl)propionamide: Intermediate chain length between acetamide and butanamide.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical properties and reactivity make it valuable in chemistry, biology, medicine, and industry
Biological Activity
N-(3-aminophenyl)butanamide, with the molecular formula C₁₀H₁₄N₂O, is an organic compound notable for its unique structural characteristics, including an amine group and a butanamide backbone. This compound has garnered attention in pharmaceutical and biochemical research due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Key Features
- Amine Group : Contributes to reactivity and potential biological interactions.
- Butanamide Backbone : May enhance solubility and biological activity compared to other amides.
Anticancer Potential
Some phenylacetamide derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are involved in cancer progression. The inhibition of HDACs can lead to altered gene expression and may provide therapeutic strategies for cancer treatment. However, direct studies on this compound's anticancer effects are still lacking .
Inflammatory Response Modulation
Although specific data on this compound is scarce, related compounds have demonstrated the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-1β and IL-6. These findings suggest that further investigation into this compound could reveal similar anti-inflammatory properties .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Key Features |
---|---|---|
N-(3-Aminophenyl)acetamide | Acetamide | Shorter alkyl chain; used in analgesics |
N-(4-Aminophenyl)butanamide | Butanamide | Para-substituted; potential analgesic effects |
3-Aminobenzoic acid | Carboxylic acid | Acidic nature; used in dye synthesis |
This compound is distinguished by its specific combination of a butanamide backbone and a para-amino substitution on the phenyl ring, which may influence its solubility and reactivity compared to structurally similar compounds.
Synthesis Methods
This compound can be synthesized through various methods involving readily available precursors. The versatility in synthesis highlights its potential for further exploration in medicinal chemistry.
Properties
IUPAC Name |
N-(3-aminophenyl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXFARCOYOPZDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352217 | |
Record name | N-(3-aminophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93469-29-5 | |
Record name | N-(3-aminophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-Aminophenyl)butanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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